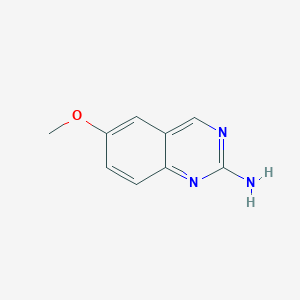

6-Methoxyquinazolin-2-amine

Description

Significance of the Quinazoline (B50416) Core in Drug Discovery

The quinazoline framework, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged structure in medicinal chemistry. scialert.netnih.gov Its inherent aromaticity and the presence of nitrogen atoms provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. pnrjournal.com This structural motif is found in over 200 naturally occurring alkaloids and has been a fertile ground for the synthesis of a multitude of pharmacologically active compounds. arabjchem.org The stability of the quinazoline nucleus has encouraged medicinal chemists to explore its potential by introducing various bioactive moieties, leading to the development of numerous therapeutic agents. arabjchem.orgomicsonline.org

The significance of the quinazoline core is underscored by the number of approved drugs that incorporate this scaffold. arabjchem.org These drugs have demonstrated efficacy in treating a range of diseases, from hypertension to cancer, highlighting the broad therapeutic applicability of this heterocyclic system. nih.govekb.eg The ability of the quinazoline ring to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of new and improved drug candidates. mdpi.comebi.ac.uk

Overview of Biologically Active Quinazoline Derivatives

The versatility of the quinazoline scaffold has given rise to a vast array of derivatives with a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govebi.ac.ukresearchgate.net

Anticancer Activity: A significant portion of research on quinazoline derivatives has focused on their potential as anticancer agents. ekb.egnih.gov Several clinically approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline structure and function as tyrosine kinase inhibitors. arabjchem.orgmdpi.com These compounds have proven effective against various solid tumors, including those of the lung and breast. ekb.eg

Antimicrobial and Antifungal Activity: Quinazoline derivatives have also demonstrated potent activity against a range of microbial pathogens. nih.govnih.gov Studies have shown that certain substitutions on the quinazoline ring can lead to compounds with significant antibacterial and antifungal properties. nih.gov For instance, some derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli. omicsonline.org

Anti-inflammatory and Analgesic Activity: The anti-inflammatory potential of quinazoline derivatives has also been extensively investigated. ebi.ac.ukmdpi.com By modulating various inflammatory pathways, these compounds have shown promise in preclinical models of inflammation and pain.

Other Therapeutic Areas: Beyond these major areas, quinazoline derivatives have been explored for their utility as antiviral, antidiabetic, and even as agents targeting the central nervous system. researchgate.netmdpi.com This broad range of activities solidifies the standing of the quinazoline scaffold as a truly versatile platform in drug discovery. scialert.net

Contextual Importance of Methoxy- and Amino-Substituted Quinazolines

Within the broad family of quinazoline derivatives, those bearing methoxy (B1213986) and amino substituents hold particular importance in medicinal chemistry.

Methoxy-Substituted Quinazolines: The introduction of a methoxy group (-OCH3) onto the quinazoline ring can significantly influence the compound's electronic properties and its ability to interact with biological targets. pnrjournal.com The methoxy group is an electron-donating group, which can modulate the reactivity and binding affinity of the molecule. mdpi.com Furthermore, the presence of a methoxy group can enhance the lipophilicity of a compound, potentially improving its absorption and distribution within the body. ijcce.ac.ir Several potent quinazoline-based drugs, including some anticancer agents, feature methoxy substitutions, highlighting the strategic value of this functional group. arabjchem.orgnih.gov

Amino-Substituted Quinazolines: The amino group (-NH2) is a key pharmacophore in many biologically active molecules. Its ability to act as both a hydrogen bond donor and acceptor makes it crucial for molecular recognition at the active sites of enzymes and receptors. scielo.br In the context of quinazolines, the introduction of an amino group, particularly at the 2- or 4-position, has been a highly successful strategy for developing potent inhibitors of various kinases. scielo.br The amino group can also serve as a handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. scielo.br

Rationale for Research on 6-Methoxyquinazolin-2-amine Derivatives

The specific compound, this compound, represents a confluence of the favorable attributes of both methoxy- and amino-substituted quinazolines. The presence of the methoxy group at the 6-position is a common feature in several potent kinase inhibitors, suggesting that this substitution pattern is conducive to high-affinity binding. arabjchem.orgnih.gov The 2-amino group provides a critical interaction point with target proteins and a versatile site for synthetic elaboration. scielo.brmdpi.com

The rationale for focusing research on derivatives of this compound is therefore multifold:

Proven Scaffolding: It builds upon the well-established therapeutic potential of the quinazoline core. scialert.netarabjchem.org

Favorable Substitution Pattern: The 6-methoxy and 2-amino substitution pattern is present in numerous bioactive compounds, indicating a high probability of discovering new molecules with desirable pharmacological properties. ijcce.ac.irresearchgate.net

Potential for Novelty: While the core structure is known, the exploration of novel derivatives through synthetic modifications offers the potential to discover compounds with improved potency, selectivity, and pharmacokinetic profiles.

Addressing Unmet Medical Needs: The diverse biological activities associated with quinazolines suggest that derivatives of this compound could be developed to address a wide range of diseases, including those for which current treatments are inadequate.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPYVUBSOWFUHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methoxyquinazolin 2 Amine and Analogues

Strategies for Quinazoline (B50416) Core Synthesis

The construction of the fundamental quinazoline framework can be achieved through a variety of synthetic routes, ranging from well-established classical methods to more contemporary, efficient transformations.

Classical Quinazoline Synthesis Approaches

Historically, the synthesis of the quinazoline ring has relied on several named reactions. The Niementowski quinazoline synthesis, for instance, involves the condensation of anthranilic acid with amides. Another traditional approach is the reaction of 2-aminobenzonitriles with aldehydes, which provides a straightforward route to the quinazoline core. These methods, while foundational, often require harsh reaction conditions and may result in limited yields.

A significant classical approach involves the cyclization of 2-aminobenzaldehydes or 2-aminoketones with a source of nitrogen, such as formamide (B127407) or ammonium (B1175870) acetate. These reactions typically proceed through the formation of an intermediate imine followed by an intramolecular cyclization and subsequent aromatization.

| Classical Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Niementowski Synthesis | Anthranilic acid, Amides | High temperature | 4(3H)-Quinazolinones |

| From 2-aminobenzonitriles | 2-Aminobenzonitriles, Aldehydes | Various catalysts | Substituted Quinazolines |

| From 2-aminobenzaldehydes/ketones | 2-Aminobenzaldehydes/ketones, Formamide/Ammonium acetate | Heat | Substituted Quinazolines |

Modern Synthetic Transformations

Contemporary organic synthesis has introduced a plethora of advanced methods for quinazoline core construction, often characterized by milder reaction conditions, higher yields, and greater functional group tolerance. Transition-metal-catalyzed reactions have become particularly prominent. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form key C-N bonds in the quinazoline ring.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly accelerating reaction times and often improving yields for classical reactions like the Niementowski synthesis. frontiersin.org Furthermore, multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, offer an efficient and atom-economical approach to complex quinazoline derivatives. nih.gov These modern strategies often provide access to a wider range of substituted quinazolines that are not readily accessible through classical methods.

| Modern Synthesis Method | Key Features | Common Catalysts/Reagents |

| Transition-Metal Catalysis | High efficiency, functional group tolerance | Palladium, Copper, Rhodium complexes |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Microwave irradiation |

| Multi-Component Reactions | Atom economy, operational simplicity | Various catalysts depending on the reaction |

Regioselective Functionalization at C-2, C-4, C-6, and C-7 Positions

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. Therefore, regioselective functionalization is a critical aspect of synthesizing potent analogues of 6-Methoxyquinazolin-2-amine.

Introduction of Amine Functionality at C-2

The introduction of an amine group at the C-2 position is a key step in the synthesis of this compound. One common strategy involves the use of a 2-chloroquinazoline (B1345744) intermediate. This intermediate can be synthesized from the corresponding quinazolinone by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The subsequent nucleophilic aromatic substitution (SNA_r_) of the chlorine atom with an amine or ammonia (B1221849) provides the desired 2-aminoquinazoline (B112073). digitellinc.com

Recent advancements have also explored direct C-H amination techniques, which offer a more atom-economical approach by avoiding the pre-functionalization step. researchgate.net These methods often employ transition-metal catalysts to facilitate the direct coupling of a C-H bond with an amine source. researchgate.net For instance, rhodium-catalyzed C-H amination has been successfully applied to quinazoline systems. researchgate.net

| Method for C-2 Amination | Starting Material | Key Reagents | Advantages |

| Nucleophilic Aromatic Substitution | 2-Chloroquinazoline | Ammonia, Primary/Secondary Amines | Well-established, versatile |

| Direct C-H Amination | Quinazoline | Transition-metal catalysts (e.g., Rh), Amine source | Atom-economical, avoids pre-functionalization |

Introduction of Methoxy (B1213986) Functionality at C-6

The methoxy group at the C-6 position is typically incorporated early in the synthetic sequence by starting with a correspondingly substituted anthranilic acid derivative, such as 4-methoxyanthranilic acid. This precursor already contains the desired methoxy group at the correct position on the benzene (B151609) ring, which is then carried through the quinazoline ring formation steps.

Alternatively, if the quinazoline core is already formed, a methoxy group can be introduced at the C-6 position through nucleophilic aromatic substitution on a quinazoline bearing a suitable leaving group (e.g., a halogen) at that position. This reaction is typically carried out using sodium methoxide (B1231860) in a suitable solvent. The synthesis of 6-methoxy-2-arylquinolines often utilizes a substituted p-anisidine (B42471) as the starting material, which already possesses the methoxy group. nih.gov

Derivatization at C-4 and C-7 for Enhanced Activity

The C-4 and C-7 positions of the quinazoline ring are common sites for modification to modulate the biological activity of the resulting compounds. The introduction of various substituents at these positions can influence factors such as receptor binding affinity, selectivity, and pharmacokinetic properties.

C-4 Position: The C-4 position is often functionalized via a 4-chloroquinazoline (B184009) intermediate, which is highly susceptible to nucleophilic attack. nih.gov Reaction with a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the introduction of diverse functionalities. For example, the synthesis of many potent kinase inhibitors involves the reaction of a 4-chloroquinazoline with a substituted aniline (B41778) to form a 4-anilinoquinazoline (B1210976) moiety. nih.gov

C-7 Position: Derivatization at the C-7 position can also significantly impact biological activity. Structure-activity relationship (SAR) studies have shown that the introduction of basic side chains at the C-7 position of 4-anilinoquinazolines can lead to potent and orally active VEGF receptor tyrosine kinase inhibitors. nih.gov These modifications are often achieved by starting with a 7-substituted anthranilic acid or by performing electrophilic aromatic substitution reactions on the quinazoline core, although regioselectivity can be a challenge. The incorporation of different functional groups at the C-6 and C-7 positions has been shown to be crucial for the anticancer activity of quinazoline derivatives. ekb.eg

| Position | Common Derivatization Strategy | Purpose | Example of Introduced Functionality |

| C-4 | Nucleophilic substitution on 4-chloroquinazoline | Modulate receptor binding, improve potency | Anilino groups, various alkyl and aryl amines |

| C-7 | Use of substituted starting materials, electrophilic substitution | Enhance solubility, improve pharmacokinetic properties, increase potency | Basic side chains, alkyl groups, halogens |

General Synthetic Procedures for this compound Derivatives

The construction of the 2-aminoquinazoline core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. These methods range from multi-component reactions that assemble the ring system in a single step to more traditional linear sequences involving key chemical building blocks.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several strategies have been developed for the direct synthesis of quinazoline and its derivatives in a single reaction vessel.

A common approach involves a three-component reaction. For instance, highly substituted quinazoline derivatives can be synthesized via an I₂-catalyzed reaction of substituted benzaldehydes, substituted o-aminoarylketones, and ammonium acetate. frontiersin.org This method proceeds in excellent yield under mild conditions. Another efficient one-pot method for synthesizing quinazoline-2,4-diones involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.org

More directly related to 2-aminoquinazolines, a multi-component reaction strategy has been developed using isatoic anhydride, an amine, and an electrophilic cyanating agent like N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com This process involves a sequence of nucleophilic attack, ring opening, decarboxylation, and heterocyclization to form the 2-amino 3-substituted quinazolinone core. aurigeneservices.com Furthermore, copper-catalyzed one-pot tandem approaches have been described for synthesizing substituted quinazolines from 1-(2-halophenyl)methanamines and amidines. nih.gov

| One-Pot Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Three-Component Annulation | Benzaldehyde, Benzyl amine, Anilines | Not specified | Good tolerance for electron-donating substituents. | nih.gov |

| DMAP-Catalyzed Cyclization | 2-Aminobenzamide, Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine (DMAP) | Metal-free synthesis of quinazoline-2,4-diones. | acs.org |

| Multi-Component Reaction | Isatoic anhydride, Amine, NCTS | Base | Forms 2-amino 3-substituted quinazolinones. | aurigeneservices.com |

| Iodine-Assisted Three-Component | Substituted benzaldehydes, o-aminoarylketones, NH₄OAc | Iodine (I₂) | Excellent yields, mild conditions. | frontiersin.org |

| Copper-Catalyzed Tandem | 1-(2-halophenyl)methanamines, Amidines | Copper Bromide (CuBr) | Proceeds via N-arylation and intramolecular substitution. | nih.gov |

Multi-step synthesis provides a robust and controlled approach to complex quinazoline derivatives, allowing for the purification of intermediates and precise introduction of functional groups.

A common strategy for synthesizing 2-aminoquinazolines involves the use of a guanidine (B92328) derivative as a key intermediate. For example, the synthesis can start from p-methoxyaniline, which is converted to N-(4-methoxyphenyl)guanidine. chemicalbook.com This intermediate can then be cyclized with a suitable partner to form the quinazoline ring.

Another versatile multi-step approach begins with substituted anthranilic acids or their derivatives. For instance, a synthetic route to 2-chloro-4-amino-6,7-dimethoxyquinazoline starts from veratrole, which undergoes nitration, reduction, ureaization, and cyclohydrolysis. google.com The resulting 2-chloro intermediate is highly valuable as it allows for subsequent nucleophilic substitution reactions to introduce various amino groups at the 4-position. researchgate.net A similar strategy can be envisioned for 6-methoxy analogues.

The synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives has been achieved starting from N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine, which undergoes cyclization and subsequent etheration reactions. scientific.net This highlights the use of activated benzonitrile (B105546) derivatives as key precursors.

An acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones represents a modern and efficient method for accessing a wide range of 2-aminoquinazoline derivatives with high yields. mdpi.com

Key Intermediates in Quinazoline Synthesis

| Intermediate | Starting Material | Role in Synthesis | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)guanidine | p-Methoxyaniline, Cyanamide | Precursor for the 2-amino group and part of the pyrimidine (B1678525) ring. | chemicalbook.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 6,7-Dimethoxyquinazolin-2,4-dione | Versatile intermediate for introducing substituents at C2 and C4 via nucleophilic substitution. | researchgate.net |

| 3,4-Dimethoxy aniline | 3,4-Dimethoxy nitrobenzene | Precursor to the benzene portion of the quinazoline core. | google.com |

Molecular Hybridization Strategies in Quinazoline Synthesis

Molecular hybridization is a powerful strategy in drug design where two or more pharmacologically active scaffolds are covalently linked to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better efficacy, or a dual mode of action by interacting with multiple biological targets. rsc.org The quinazoline nucleus is a popular scaffold for this strategy due to its diverse pharmacological profile. nih.govresearchgate.net

Various bioactive moieties have been hybridized with the quinazoline core. For example:

Indolin-2-one Hybrids: Researchers have linked 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage to create hybrids with anti-proliferative activity. rsc.org

Thiazolidin-4-one Hybrids: By creating Schiff bases of quinazolin-4(3H)-one and subsequently reacting them to form thiazolidin-4-one hybrids, new compounds have been developed as potential inhibitors of enzymes like PDE-4. rsc.org

Indole Hybrids: The 1H-indole-2,3-dione (isatin) scaffold has been linked with a 4-aminoquinazoline moiety, again using an imine linkage, to generate potent anti-cancer agents. rsc.org

Oxadiazole Hybrids: Quinazolinone-oxadiazole hybrids have also been synthesized and investigated for their biological activities. rsc.org

These strategies demonstrate the chemical tractability of the quinazoline scaffold, allowing for the creation of complex and potentially more potent therapeutic agents through the fusion of distinct pharmacophores. nih.govrsc.org

| Hybrid Type | Linked Pharmacophore | Linkage Type | Potential Application | Reference |

| Quinazoline-Indolinone | Indolin-2-one | Imine | Anti-cancer | rsc.org |

| Quinazoline-Thiazolidinone | Thiazolidin-4-one | Schiff base intermediate | PDE-4 Inhibition | rsc.org |

| Quinazoline-Indole | 1H-indole-2,3-dione (Isatin) | Imine | Anti-cancer | rsc.org |

| Quinazoline-Oxadiazole | Oxadiazole | Not specified | Biological activities | rsc.org |

Synthesis, Anticancer Evaluation and Molecular Modeling of New Quinazoline-Based Derivatives as Potential EGFR and VEGFR-2 Inhibitors - PubMed (2021-02-18) A new series of quinazoline derivatives was synthesized and evaluated for its anticancer activity against the MCF-7 breast cancer cell line. Compounds 6d, 6e, 6h, 6i, 6j, 7d, 7e, 7h, 7i and 7j showed potent anticancer activity, with IC 50 values ranging from 0.04 to 0.77 µM. The most active compounds, 6d and 6e, were further evaluated against a panel of 60 cancer cell lines by the US National Cancer Institute (NCI). The results revealed that these compounds possess broad-spectrum anticancer activity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Vn3e99Jt1-U54K17z667gGf0M7J2345TjXv40-6W4T6V_zY7L9V3n5Uq6V7Q8Vb4g594hT9g02v5B30s4Gz53uQ9oFmK9D2sWb5l4nF305P37b4uG035w34d31w29x3y3z3A3B3C3D3E3F3G3H3I3J3K3L3M3N3O3P3Q3R3S3T3U3V3W3X3Y3Z3a3b3c3d3e3f3g3h3i3j3k3l3m3n3o3p3q3r3s3t3u3v3w3x3y3z303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393031323334353637383930313233343536373839303132333435363738393-01-01-02-03-04-05-06-07-08-09-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-75-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-76-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-25

Biological Activity and Therapeutic Potential of 6 Methoxyquinazolin 2 Amine Derivatives

Antimicrobial Activities

Antibacterial Efficacy

The quinazoline (B50416) core is a key pharmacophore in the development of new antibacterial agents. nih.gov Derivatives of 6-methoxyquinazoline (B1601038) have been synthesized and evaluated for their ability to inhibit the growth of various bacterial strains.

Research into quinazoline derivatives has shown their potential against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 4-amino-N-(phenyl)benzenesulfonamide derivatives containing a quinazoline moiety have demonstrated potent activity, particularly chloro-derivatives against Gram-negative bacteria. mdpi.com Hybrid molecules combining quinazoline with a 1,2,4-triazole (B32235) thioether moiety have also shown potent inhibition against Gram-negative bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. mdpi.com Furthermore, studies on 2-azetidinone derivatives of quinazolinone have revealed that compounds featuring chloro or methoxy (B1213986) groups often exhibit good antimicrobial activity. nih.gov

| Compound Type | Target Bacteria | Activity Noted |

|---|---|---|

| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas axonopodis pv. citri (Gram-negative) | Potent Inhibition mdpi.com |

| Quinazoline-1,2,4-triazole thioether hybrids | Xanthomonas oryzae pv. oryzae (Gram-negative) | Potent Inhibition mdpi.com |

| Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamide | Gram-negative bacteria strain | Most Potent Candidate mdpi.com |

| 6-bromo-3-[3-chloro-4-phenyl-2-oxoazetidin-1-yl]-2-[2-(2,6-dichlorophenyl) amino]benzyl-quinazolin-4(3H)-one (with methoxy group) | Various bacteria | Good Antimicrobial Activity nih.gov |

Antifungal Efficacy